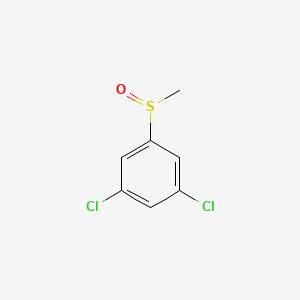

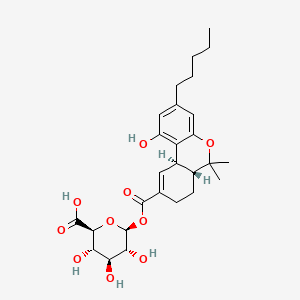

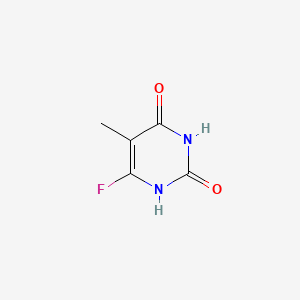

![molecular formula C11H10N4 B1196471 2-氨基-6-甲基二吡啶并[1,2-a:3',2'-d]咪唑 CAS No. 67730-11-4](/img/structure/B1196471.png)

2-氨基-6-甲基二吡啶并[1,2-a:3',2'-d]咪唑

概述

描述

Glu-P 1,也称为 2-氨基-6-甲基二吡啶并[1,2-a:3’,2’-d]咪唑,是一种杂环芳香胺。它在 L-谷氨酸和酪蛋白的热解产物中含量很低。 人类可能通过摄入含有这些物质的熟食来接触 Glu-P 1 .

科学研究应用

Glu-P 1 具有多种科学研究应用,包括:

化学: 它被用作模型化合物来研究杂环芳香胺的行为。

生物学: 它被用来研究杂环芳香胺的致突变性和致癌性。

医学: 对 Glu-P 1 的研究有助于了解致癌机制和癌症预防策略的开发。

作用机制

Glu-P 1 主要通过与 DNA 相互作用来发挥作用。它诱导培养的哺乳动物细胞发生突变、染色体畸变和姐妹染色单体交换。它还在体内引起 DNA 损伤,导致实验动物发生肿瘤。 所涉及的分子靶点和途径包括激活将 Glu-P 1 转换为反应性中间体的代谢酶,然后与 DNA 相互作用以造成损伤 .

安全和危害

生化分析

Biochemical Properties

2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole plays a significant role in biochemical reactions, particularly in the context of its interaction with DNA. It has been shown to induce mutations, chromosomal aberrations, and sister chromatid exchanges in cultured mammalian cells . The compound interacts with various enzymes and proteins, including those involved in metabolic activation, such as cytochrome P450 enzymes. These interactions lead to the formation of reactive intermediates that can covalently bind to DNA, causing genetic damage .

Cellular Effects

The effects of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole on cells are profound. It has been shown to induce DNA damage, leading to mutations and chromosomal aberrations . This compound can also cause morphological transformations in cultured mammalian cells, indicating its potential to initiate carcinogenesis . Additionally, it influences cell signaling pathways and gene expression, further contributing to its carcinogenic effects .

Molecular Mechanism

At the molecular level, 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole exerts its effects through the formation of DNA adducts. The compound undergoes metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as N-hydroxy derivatives . These intermediates can further react with DNA to form covalent adducts, leading to mutations and other genetic alterations . This process is a critical step in the compound’s mechanism of action as a mutagen and carcinogen .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit mutagenic properties . Long-term studies have shown that continuous exposure to this compound can lead to the accumulation of genetic damage and an increased risk of cancer . The stability and persistence of the compound in biological systems contribute to its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole vary with different dosages in animal models. At lower doses, the compound can induce mutations and chromosomal aberrations without causing significant toxicity . At higher doses, it has been shown to produce benign and malignant tumors in various organs, including the liver, intestines, and Zymbal gland . These findings highlight the dose-dependent nature of the compound’s carcinogenic effects .

Metabolic Pathways

2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is metabolized primarily by cytochrome P450 enzymes . The metabolic activation of the compound leads to the formation of reactive intermediates, such as N-hydroxy derivatives, which can further react with DNA to form covalent adducts . These metabolic pathways are crucial for the compound’s mutagenic and carcinogenic properties .

Transport and Distribution

Within cells and tissues, 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport processes . It can also bind to plasma proteins, which facilitates its distribution throughout the body . The localization and accumulation of the compound in specific tissues contribute to its biological effects .

Subcellular Localization

The subcellular localization of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is primarily within the nucleus, where it interacts with DNA . The compound’s ability to form DNA adducts is a key factor in its mutagenic and carcinogenic effects . Additionally, the compound may undergo post-translational modifications that influence its activity and targeting to specific cellular compartments .

准备方法

合成路线及反应条件

Glu-P 1 可通过 L-谷氨酸和酪蛋白的热解来合成。 该反应通常涉及将这些物质加热到高温,从而导致在其他热解产物中形成 Glu-P 1 .

工业生产方法

目前,由于 Glu-P 1 在热解产物中的含量很低,因此没有专门针对 Glu-P 1 的大规模工业生产方法。 它的合成主要在研究领域而不是工业应用中引起兴趣 .

化学反应分析

反应类型

Glu-P 1 会经历各种化学反应,包括:

氧化: 这种反应涉及向 Glu-P 1 中添加氧或去除氢。

还原: 这种反应涉及向 Glu-P 1 中添加氢或去除氧。

取代: 这种反应涉及用另一个原子或原子团替换 Glu-P 1 中的原子或原子团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 常见的试剂包括卤素和亲核试剂,在各种条件下。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能导致形成 Glu-P 1 的各种氧化衍生物,而还原可能产生该化合物的还原形式 .

相似化合物的比较

类似化合物

Glu-P 2: 另一种具有类似致突变性和致癌性的杂环芳香胺。

Trp-P 1: 从色氨酸热解获得的杂环芳香胺。

Trp-P 2: 另一种色氨酸衍生的杂环芳香胺,具有类似的特性。

独特性

Glu-P 1 的独特之处在于其特定的结构以及其形成的特殊条件。 它的致突变性和致癌性已得到广泛研究,使其成为研究杂环芳香胺健康影响的宝贵模型化合物 .

属性

IUPAC Name |

10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-7-3-2-6-15-10(7)13-8-4-5-9(12)14-11(8)15/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLURHVFAYRSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C2N=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020657 | |

| Record name | Glu-P-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67730-11-4 | |

| Record name | Glu-P 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67730-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methyldipyrido(1,2-a-3',2'-d)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067730114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glu-P-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-METHYLDIPYRIDO(1,2-A:3',2'-D)IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXM718XV6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Glu-P-1 requires metabolic activation to exert its carcinogenic effects. It is first N-hydroxylated by cytochrome P450 enzymes, primarily P450IA2, in the liver. [] This N-hydroxy-Glu-P-1 can then be further activated by cytosolic O-acetyltransferases to form a highly reactive N-acetoxy derivative. [] This electrophilic species can then covalently bind to DNA, primarily at the C8 position of guanine residues in G-C rich regions, forming DNA adducts. [, , , ] These adducts can disrupt DNA replication and repair, leading to mutations and potentially contributing to cancer development. [, , ] One study demonstrated that modification of the c-Ha-ras proto-oncogene with N-acetoxy-Glu-P-1 resulted in its activation and transformation of NIH3T3 cells, highlighting the carcinogenic potential of these DNA modifications. []

ANone:

- Spectroscopic data: While the provided research papers did not include detailed spectroscopic data, information about the structure and reactivity of Glu-P-1 and its derivatives can be found in those papers. For instance, research describes the synthesis of various derivatives, including hydroxyamino, nitroso, and nitro derivatives, and their mutagenic activity. []

ANone: The provided research papers focus primarily on the biological effects and metabolic activation of Glu-P-1. They do not provide specific details regarding material compatibility and stability under various conditions outside of a biological context.

ANone: Glu-P-1 is not known to possess catalytic properties or have any known applications outside of research related to its role as a carcinogen.

A: While the provided research papers do not directly delve into computational chemistry and modeling of Glu-P-1, one study mentions using computer-graphic analysis to predict the dimensions of 2-amino-3-methyl-imidazo[4,5-f]quinoline (IQ), another heterocyclic amine carcinogen. [] This suggests that similar computational approaches could be applied to Glu-P-1.

ANone: Information on stability and formulation of Glu-P-1 is limited in the provided research papers. The studies primarily focus on its formation during cooking, its metabolic activation, and its interactions with DNA.

A: Glu-P-1 is not a therapeutic agent and therefore does not have "efficacy" in the traditional sense. Instead, research focuses on its carcinogenic potency. It induces tumors in various organs in rodents, including the liver, colon, small intestine, Zymbal gland, clitoral gland, and brain. [, , , ] Glu-P-1 has been shown to be mutagenic in various in vitro assays, including the Ames test using Salmonella typhimurium strains TA98 and TA100, and in Chinese hamster lung cells. [, , ]

ANone: As Glu-P-1 is not a therapeutic agent, resistance and cross-resistance are not applicable concepts in this context.

A: Glu-P-1 is a known potent mutagen and carcinogen. [, , , , , ] It is formed during the cooking of meat at high temperatures and is considered a potential risk factor for human cancer. [, , , , , ] Research has focused on understanding its mechanisms of action, metabolic activation, and potential preventative strategies. [, , , , , ]

ANone: Drug delivery and targeting strategies are not relevant for Glu-P-1 as it is not a therapeutic agent.

A: While specific biomarkers for Glu-P-1 exposure or effects are not extensively discussed in the provided research, the presence of Glu-P-1 DNA adducts in DNA isolated from tissues could potentially serve as a biomarker of exposure. [, ] Further research is needed to validate and develop sensitive and specific biomarkers for Glu-P-1 exposure and its biological effects.

A: Several analytical methods have been employed to characterize and quantify Glu-P-1 in various matrices. High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, has been widely used for the analysis of Glu-P-1 in biological samples like plasma, urine, bile, as well as in cooked food extracts. [, , , ] For analysis in cigarette smoke condensate, a method involving two-step derivatization followed by gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization (NCI) and single ion monitoring (SIM) detection has been reported. []

ANone: The provided research primarily focuses on the biological effects of Glu-P-1 and does not offer details regarding its environmental impact and degradation pathways.

ANone: The provided research primarily focuses on the biological activity and does not provide details regarding the dissolution and solubility of Glu-P-1.

ANone: The provided research papers do not address the immunogenicity of Glu-P-1.

ANone: Drug-transporter interactions are not discussed in the provided research, as Glu-P-1 is not a pharmaceutical agent.

A: The research indicates that Glu-P-1 itself is primarily metabolized by cytochrome P450 enzymes, particularly P450IA2, and O-acetyltransferases. [] There is no information provided about Glu-P-1 inducing or inhibiting other drug-metabolizing enzymes.

ANone: The provided research focuses on the toxicological aspects of Glu-P-1. Information on its biocompatibility and biodegradability is not available in these studies.

A: While not directly replacing Glu-P-1, research suggests that certain dietary components and cooking practices can mitigate its formation and potentially its carcinogenic effects. For example, antioxidants like 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), green tea catechins, and sulforaphane have shown inhibitory effects on Glu-P-1-induced carcinogenesis in rat models. [, , ] Additionally, microwave preheating of meat before frying has been shown to significantly reduce HCA formation, including Glu-P-1. []

ANone: Specific strategies for recycling and waste management related to Glu-P-1 are not addressed in the provided research, as it is not a manufactured product.

ANone: Glu-P-1 research utilizes standard research infrastructure and resources common to biochemistry, toxicology, and carcinogenesis studies. These include cell culture facilities, animal models, analytical chemistry techniques (e.g., HPLC, GC-MS), and molecular biology tools.

ANone: Glu-P-1 research emerged from the discovery and characterization of mutagenic compounds in cooked food. Its identification as a potent mutagen and carcinogen in the 1970s and 1980s marked significant milestones in the field. Subsequent research focused on understanding its mechanisms of action, metabolic activation, and potential cancer risks, contributing to our understanding of dietary carcinogens and their role in human health.

ANone: Glu-P-1 research inherently involves cross-disciplinary collaboration between fields such as chemistry, biochemistry, toxicology, nutrition, and oncology. Understanding its formation, metabolism, and carcinogenic effects requires expertise from these diverse fields. Collaboration between researchers with expertise in analytical chemistry, molecular biology, and animal models has been crucial in advancing our understanding of Glu-P-1 and its impact on human health.

A: Yes, research has shown that certain strains of intestinal bacteria can bind to Glu-P-1. [, , ] This binding is thought to occur primarily through a cation-exchange mechanism, although some irreversible binding has been observed. [] This binding can inhibit the mutagenicity of Glu-P-1 in the Ames test, suggesting a potential detoxification mechanism. []

A: Yes, Maillard reaction products (MRPs), formed during cooking, have demonstrated antimutagenic effects against Glu-P-1. [, ] Specifically, MRPs derived from glucose and tryptophan or xylose and lysine have shown promising results in the Ames test, suggesting their potential as dietary factors that could mitigate the harmful effects of Glu-P-1. [, ]

A: Yes, several studies have shown that natural compounds like curcumin, demethoxycurcumin, bisdemethoxycurcumin, and dibenzoylmethane can inhibit the mutagenicity of Glu-P-1. [, ] These compounds, found in turmeric and other plants, exhibit strong antimutagenic properties against a range of cooked food mutagens, including Glu-P-1, highlighting their potential as dietary cancer chemopreventive agents. [, ]

A: Research suggests potential synergistic effects between Glu-P-1 and other heterocyclic amines in promoting liver cancer in rats. [] Studies using combinations of these compounds at low doses revealed an enhanced development of preneoplastic lesions in the liver, suggesting that simultaneous exposure to multiple HCAs could amplify their carcinogenic potential. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

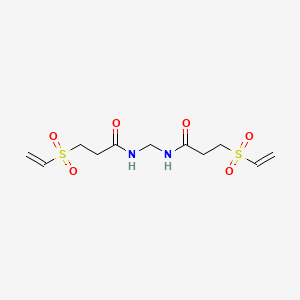

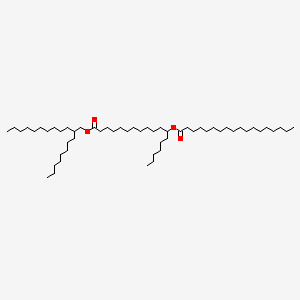

![2-Amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1196395.png)

![2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1196397.png)